N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide ADBICA is a synthetic cannabinoid that has recently been identified in herbal blends. 5-fluoro ADBICA is a derivative of ADBICA featuring a fluorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1863065-82-0
VCID: VC0158868
InChI: InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)
SMILES: CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Molecular Formula: C20H28FN3O2
Molecular Weight: 361.5 g/mol

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide

CAS No.: 1863065-82-0

Cat. No.: VC0158868

Molecular Formula: C20H28FN3O2

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-fluoropentyl)-1H-indole-3-carboxamide - 1863065-82-0

Specification

Description ADBICA is a synthetic cannabinoid that has recently been identified in herbal blends. 5-fluoro ADBICA is a derivative of ADBICA featuring a fluorine atom added to the terminal carbon of the pentyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
CAS No. 1863065-82-0
Molecular Formula C20H28FN3O2
Molecular Weight 361.5 g/mol
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)indole-3-carboxamide
Standard InChI InChI=1S/C20H28FN3O2/c1-20(2,3)17(18(22)25)23-19(26)15-13-24(12-8-4-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,4,7-8,11-12H2,1-3H3,(H2,22,25)(H,23,26)
Standard InChI Key ITZSOCZDFSHNCL-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Canonical SMILES CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF

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